3-Aminocyclobutanol hydrochloride

Description

Historical Trajectories and Current Significance of Cyclobutane (B1203170) Derivatives in Organic and Medicinal Chemistry

First synthesized in 1907, cyclobutane and its derivatives have transitioned from chemical curiosities to key components in modern chemical research. chemicalbook.commhlw.go.jp The inherent ring strain of the four-membered carbocycle imparts unique conformational and reactivity characteristics. In medicinal chemistry, the incorporation of a cyclobutane moiety is a strategic approach to imbue drug candidates with favorable properties. chemicalbook.com These include enhanced metabolic stability, the ability to orient key pharmacophoric groups in a precise three-dimensional arrangement, and the introduction of conformational restriction, which can lead to improved target selectivity and potency. chemicalbook.com The utility of this scaffold is exemplified by its presence in marketed drugs such as the protease inhibitor Boceprevir and the anticancer agent Carboplatin, highlighting the significant role of cyclobutane derivatives in contemporary drug discovery. chemicalbook.com

Overview of Foundational Research Paradigms for Cycloalkanolamine Scaffolds

Cycloalkanolamine scaffolds, which feature both an alcohol and an amine functional group on a cyclic carbon framework, are pivotal structural motifs in a wide array of biologically active molecules. Research into these scaffolds is often guided by the principle of using the cycloalkane ring as a rigid template to control the spatial relationship between the amino and hydroxyl functionalities. This controlled orientation is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. The development of synthetic methodologies to access stereochemically defined cycloalkanolamines is a central theme in this area of research, as the biological activity of chiral molecules is often dependent on a single stereoisomer.

Scope and Strategic Objectives of the Academic Research Outline

This article provides a comprehensive overview of the chemical compound 3-Aminocyclobutanol (B581946) hydrochloride. The primary objective is to consolidate and present detailed, scientifically accurate information regarding its chemical and physical properties, established and novel synthetic methodologies, characteristic reactivity, and its applications as a versatile building block in modern chemical research. The content is strictly focused on the chemical nature and utility of the compound, adhering to the specified outline to deliver a professional and authoritative resource for the scientific community.

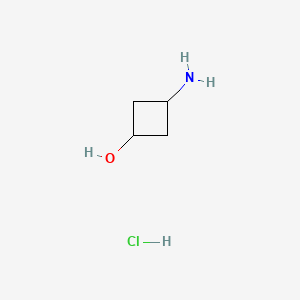

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMSHCRPQCZRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219019-22-3, 1205037-95-1, 1036260-25-9 | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminocyclobutanol Hydrochloride

Stereoselective Synthesis of 3-Aminocyclobutanol (B581946) Hydrochloride Isomers

Achieving stereochemical control is paramount in the synthesis of biologically active molecules, as different isomers can exhibit vastly different pharmacological profiles. The synthesis of 3-aminocyclobutanol hydrochloride isomers is no exception, with significant efforts dedicated to developing enantioselective and diastereoselective routes.

Enantioselective Routes to Chiral this compound

The enantioselective synthesis of chiral this compound can be achieved through various strategies, including the use of chiral catalysts. For instance, chiral oxazaborolidine catalysts have been employed for the enantioselective synthesis of related chiral amino alcohols. vulcanchem.com Asymmetric hydrogenation of β-amino ketones using chiral metal-phosphine complexes, such as those involving Ruthenium and Rhodium, represents another powerful approach to obtaining optically active amino alcohols. nih.gov For example, the enantioselective reduction of 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride using a chiral Rh-catalyst has been reported to yield the corresponding (R)-fluoxetine precursor with high enantiomeric excess. nih.gov

Another strategy involves the enantioselective coupling of alkynes and cyclobutenes catalyzed by cobalt complexes, which can produce densely functionalized cyclobutanes with high enantioselectivity. researchgate.net Furthermore, a three-component process involving Rh(II)-catalyzed bicyclobutanation followed by a Cu-catalyzed homoconjugate addition has been developed to construct enantiomerically enriched cyclobutanes. acs.org

Diastereoselective Control in this compound Synthesis

Diastereoselective control is crucial when multiple stereocenters are present. One common approach involves the use of chiral auxiliaries. For example, Ellman's chiral tert-butanesulfinamide has been widely used to synthesize chiral amines with multiple stereogenic centers. osi.lv

Ring-expanding cycloisomerization reactions can also exhibit high diastereoselectivity. For instance, a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes has been shown to produce bicyclic α-silyl ketones with cyclobutane (B1203170) rings, featuring a quaternary stereocenter with high diastereoselectivity. nih.gov Similarly, a photochemical [2+2] cycloaddition of alkenes with N-alkyl maleimides has demonstrated good stereoselectivity. nih.gov

A general strategy for the diastereo- and enantioselective synthesis of cyclobutanes with four different substituents has been developed, which involves a sequence of transition metal-catalyzed reactions: a Rh(II)-catalyzed cyclopropanation, a Ag(I)-catalyzed regioselective and stereospecific ring expansion, and a Rh(I)-catalyzed conjugate addition. nih.gov

Stereochemical Inversion via Mitsunobu Reaction for 3-Aminocyclobutanol Derivatization

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol. wikipedia.orgyoutube.comorganic-chemistry.orgchemistrysteps.com This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to convert an alcohol into various functional groups with inversion of configuration. wikipedia.orgyoutube.com

In the context of 3-aminocyclobutanol synthesis, the Mitsunobu reaction can be used to invert the stereochemistry of a hydroxyl group in a cyclobutanol (B46151) precursor. For example, a method for preparing trans-3-hydroxycyclobutyl esters involves the stereochemical inversion of cis-isomers via a Mitsunobu-type esterification with p-nitrobenzoic acid. A synthetic route to trans-3-aminocyclobutanol involves a Mitsunobu reaction on cis-3-dibenzylamino cyclobutanol, followed by hydrolysis and removal of the protecting groups. google.com This reaction proceeds with complete stereochemical inversion. researchgate.net While effective, the Mitsunobu reaction can be challenging with sterically hindered alcohols, sometimes resulting in low yields. orgsyn.org

Novel Cyclization Strategies for the Cyclobutane Ring System

The construction of the strained four-membered cyclobutane ring requires specialized synthetic methods. Novel cyclization strategies, including cycloaddition reactions and ring expansion/contraction methodologies, have been developed to efficiently assemble this key structural motif.

Cycloaddition Reactions (e.g., [2+2] Ketene Cycloadditions) in Cyclobutane Ring Construction

[2+2] cycloaddition reactions are among the most common and efficient methods for synthesizing cyclobutane rings. kib.ac.cnnih.govthieme-connect.com These reactions can be promoted by heat, light (photochemical [2+2] cycloaddition), or Lewis acids. thieme-connect.comacs.orgsci-hub.se

Photochemical [2+2] Cycloadditions: This method involves the reaction of two olefins, where one is excited by UV or visible light, to form a cyclobutane ring. acs.org Historically, this was one of the first methods used to synthesize cyclobutanes. acs.org While powerful, these reactions can sometimes lead to a mixture of products. nih.gov The use of photosensitizers or tuning the electronics of the reacting partners can improve selectivity. nih.gov Copper(I) catalysis can also be employed in these reactions, sometimes offering advantages over direct enone-alkene photocycloadditions. researchgate.net

Ketene [2+2] Cycloadditions: Ketenes are excellent substrates for thermal [2+2] cycloadditions due to their linear and less sterically hindered nature. harvard.edu The reaction of ketenes with alkenes, often promoted by Lewis acids like ethylaluminum dichloride (EtAlCl2), provides a versatile route to cyclobutanones. thieme-connect.comthieme-connect.com This approach has been utilized in the synthesis of various natural products. kib.ac.cn Chlorinated and thio-substituted ketenes are also effective in these cycloadditions. thieme-connect.com

| Cycloaddition Type | Promoter | Key Features | References |

| Photochemical [2+2] | UV/Visible Light | Can be used for photodimerization or reaction between different olefins. | acs.orgsci-hub.se |

| Ketene [2+2] | Thermal, Lewis Acid | Efficient for forming cyclobutanones; can be performed with various substituted ketenes. | thieme-connect.comkib.ac.cnthieme-connect.comharvard.edu |

| Lewis Acid-Promoted [2+2] | Lewis Acids (e.g., TiCl4, SnCl4) | Can control cycloaddition vs. cyclopropanation pathways. | researchgate.net |

Ring Expansion and Contraction Methodologies in Cyclobutane Scaffold Assembly

Ring Expansion: Ring expansion reactions provide a valuable route to cyclobutanes from more readily available smaller rings, such as cyclopropanes. harvard.edu Gold(I)-catalyzed ring expansion of alkynyl cyclopropanols is one such method. harvard.edu Another strategy involves a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes, which proceeds through a tandem Prins addition/ring expansion/1,2-silyl shift to form bicyclic systems containing a cyclobutane ring. nih.gov A recently developed strategy for the diastereoselective synthesis of tetrasubstituted cyclobutanes involves a silver(I)-catalyzed regioselective and stereospecific ring expansion of a cyclopropyl (B3062369) metal carbene. nih.gov

Ring Contraction: Conversely, ring contraction methodologies can be employed to synthesize cyclobutanes from larger, five-membered rings. chemistryviews.orgworktribe.com A photo-induced, radical-mediated ring contraction of 5-membered ring alkenyl boronate complexes has been reported to produce cyclobutyl boronic esters. worktribe.com Another method involves the stereoselective synthesis of cyclobutanes from readily accessible pyrrolidines. chemistryviews.orgntu.ac.ukacs.org This reaction proceeds via an in-situ generated iodonitrene species that reacts with the pyrrolidine (B122466) to form a reactive 1,1-diazene, which then eliminates nitrogen to form a 1,4-biradical that cyclizes to the cyclobutane product. chemistryviews.orgacs.org

| Methodology | Starting Material | Key Transformation | References |

| Ring Expansion | Cyclopropane derivatives | Au(I)-catalyzed expansion of alkynyl cyclopropanols | harvard.edu |

| Alkylidenecyclopropane acylsilanes | Lewis acid-catalyzed cycloisomerization | nih.gov | |

| Cyclopropyl metal carbenes | Ag(I)-catalyzed ring expansion | nih.gov | |

| Ring Contraction | 5-membered ring alkenyl boronate complexes | Photo-induced radical-mediated contraction | worktribe.com |

| Pyrrolidine derivatives | Iodonitrene-mediated contraction via a 1,1-diazene intermediate | chemistryviews.orgntu.ac.ukacs.org |

Functional Group Interconversions and Derivatization from Precursors

The synthesis of this compound and its derivatives often involves strategic functional group interconversions and derivatization from readily available cyclobutane precursors. These methods allow for the precise installation of the amino and hydroxyl groups with desired stereochemistry.

Reductive amination is a cornerstone in the synthesis of 3-aminocyclobutanol, converting a cyclobutanone (B123998) precursor into the target amine. wikipedia.orglibretexts.org This process typically involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org

A common pathway starts with a 3-substituted cyclobutanone. This ketone can undergo reductive amination with an amine, such as diphenylamine (B1679370), using reducing agents like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst and hydrogen gas. For instance, 3-phenylcyclobutanone (B1345705) can be reacted with diphenylamine in the presence of Pd/C and hydrogen at 60°C to produce 3-(diphenylamino)cyclobutan-1-ol. The yields for the final amination step can range from 26% to 87%.

Another approach involves the reduction of a cyclobutanone oxime. Catalytic hydrogenation of a cyclobutanone oxime under controlled conditions can yield the aminocyclobutanol. smolecule.com Similarly, the reduction of a nitro-substituted cyclobutanol, such as trans-2-nitro-cyclobutanol, using hydrogen gas with a palladium catalyst, can also form the desired aminocyclobutanol. smolecule.com

The following table summarizes various reductive amination pathways for the synthesis of 3-aminocyclobutanol derivatives.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Phenylcyclobutanone | Diphenylamine, Pd/C, H₂ | 3-(Diphenylamino)cyclobutan-1-ol | 26-87% | |

| Cyclobutanone Oxime | H₂, Catalyst | Aminocyclobutanol | - | smolecule.com |

| trans-2-Nitro-cyclobutanol | H₂, Pd Catalyst | trans-2-Aminocyclobutanol (B7947059) | - | smolecule.com |

Table 1: Reductive Amination Pathways for 3-Aminocyclobutanol Derivatives

Nucleophilic substitution reactions offer a versatile method for introducing the amino group onto a pre-existing cyclobutanol ring or for further derivatization. cram.com These reactions involve an electron-rich nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group. cram.com

In the context of 3-aminocyclobutanol synthesis, a common strategy involves the use of a cyclobutanol with a good leaving group at the 3-position. This substrate can then react with an amine nucleophile to form the desired 3-aminocyclobutanol derivative. The amino group itself, once installed, can also participate in nucleophilic substitution reactions to introduce other functionalities. smolecule.com

For example, the synthesis of trans-3-aminocyclobutanol can be achieved from cis-3-dibenzylaminocyclobutanol through a Mitsunobu reaction. google.com This reaction inverts the stereochemistry at the carbon bearing the hydroxyl group. The cis-alcohol is reacted with a carboxylic acid, such as p-nitrobenzoic acid, in the presence of a condensing agent like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. This forms a trans-ester, which is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield trans-3-dibenzylaminocyclobutanol. google.com The dibenzyl protecting groups are subsequently removed via catalytic hydrogenation to give the final product. google.com

The amino group of aminocyclobutanol can be a nucleophile itself, reacting with various electrophiles to create a library of derivatives. savemyexams.com For example, reaction with acyl chlorides or anhydrides would yield amides, while reaction with alkyl halides could lead to secondary or tertiary amines.

The controlled oxidation of the amino and hydroxyl groups of 3-aminocyclobutanol can lead to valuable synthetic intermediates, such as aminoketones or amino acids. The choice of oxidizing agent and reaction conditions is crucial to achieve selectivity and prevent over-oxidation or ring-opening.

The hydroxyl group of an aminocyclobutanol can be oxidized to a ketone. For instance, trans-2-aminocyclobutanol can be oxidized to trans-2-amino-cyclobutanone using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.comevitachem.com Similarly, the hydroxyl group of cis-2-aminocyclobutanol (B3278781) is susceptible to oxidation, forming 2-aminocyclobutanone. vulcanchem.com

The amino group can also be the target of oxidation, though this is generally less common. Strong oxidizing agents under controlled conditions would be required. It is important to consider the potential for competing reactions, such as ring cleavage, especially under harsh acidic or high-temperature conditions.

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of this compound, the optimization of reaction conditions is paramount to ensure high yields, purity, safety, and cost-effectiveness.

Catalytic hydrogenation is a key technique in the synthesis of 3-aminocyclobutanol, particularly for the reduction of precursor functional groups and the removal of protecting groups. google.comnih.gov Palladium-based catalysts are frequently employed due to their high activity and selectivity. google.comlibretexts.org

In a patented synthesis of trans-3-aminocyclobutanol, the final debenzylation step is carried out via catalytic hydrogenation. google.com trans-3-Dibenzylaminocyclobutanol is treated with hydrogen gas in the presence of a palladium catalyst, such as 10% palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in an alcohol solvent like methanol (B129727) or isopropanol (B130326). google.com The reaction is typically run at a hydrogen pressure of 0.5–1.5 MPa and a temperature of 30–45°C for about 24 hours. google.com This method has been reported to achieve high yields (88-90%) and purity (99.5-99.6% by GC). google.com

The choice of catalyst can influence the reaction's efficiency. For instance, palladium hydroxide is mentioned as a preferred catalyst in one instance. google.com The catalyst loading, hydrogen pressure, temperature, and reaction time are all critical parameters that need to be optimized for scalability. nih.gov

The following table details optimized conditions for the catalytic hydrogenation step in the synthesis of trans-3-aminocyclobutanol.

| Substrate | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield | Purity (GC) | Reference |

| trans-3-Dibenzylaminocyclobutanol | 10% Pd/C | Isopropanol | 1.0-1.2 | 30-45 | 24 | 88% | 99.6% | google.com |

| trans-3-Dibenzylaminocyclobutanol | 10% Pd(OH)₂ | Methanol | 1.0-1.2 | 30-45 | 24 | 90% | 99.5% | google.com |

Table 2: Optimized Catalytic Hydrogenation Conditions

In the Mitsunobu reaction for the synthesis of trans-3-aminocyclobutanol derivatives, tetrahydrofuran (B95107) (THF) is a commonly used solvent. google.com For the subsequent hydrolysis step, a mixture of THF and water is employed. google.com In the final hydrogenation step, alcohol solvents such as methanol, ethanol (B145695), or isopropanol are preferred, with methanol being a common choice. google.com

Reagent selection also plays a pivotal role. In the Mitsunobu reaction, condensing agents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used, with DIAD being a preferred option in some procedures. google.com The choice of carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, can also influence the reaction outcome. google.com For the hydrolysis of the ester intermediate, strong bases like sodium hydroxide or potassium hydroxide are effective. google.com

The move towards greener chemistry encourages the use of less hazardous and more sustainable solvents and reagents. utoronto.ca For example, some guides suggest that simple alcohols like methanol and ethanol are environmentally preferable solvents. utoronto.ca The selection process often involves a multi-faceted evaluation of cost, safety, environmental impact, and efficiency. nih.govrsc.org

Industrial Scale-Up Considerations and Process Intensification

The transition of synthetic routes for this compound from laboratory-scale discovery to industrial-scale production introduces a distinct set of challenges and objectives. While laboratory synthesis prioritizes novelty and proof-of-concept, industrial production is governed by the principles of process efficiency, cost-effectiveness, safety, and throughput. smolecule.com The inherent structural features of the cyclobutane ring, such as ring strain, can lead to reduced thermal stability and complicate synthesis on a large scale. Furthermore, achieving high purity and maintaining precise stereochemical control, which is often crucial for the final product's application, becomes significantly more challenging during mass production. google.com

Key considerations for the industrial scale-up involve a shift in priorities from reagent choice to process optimization. Factors such as catalyst cost and recyclability, solvent selection based on toxicity and ease of removal, and the development of robust purification methods like industrial recrystallization are paramount. For instance, a patented synthesis method for trans-3-aminocyclobutanol highlights a total molar yield of over 70%, a short route, high chemical purity, and an easy production method as key advantages for industrial application. google.com

The following table outlines the fundamental differences in approach between laboratory and industrial synthesis paradigms for compounds like this compound:

Table 1: Comparison of Laboratory vs. Industrial Synthesis Priorities

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

|---|---|---|

| Primary Goal | Proof of concept, novel route discovery | Cost-efficiency, high throughput, process safety smolecule.com |

| Catalyst | High reactivity, novel catalysts | Low cost, high stability, recyclability (e.g., Pd/C) google.com |

| Solvents | Optimal reaction kinetics | Low toxicity, ease of recovery, cost (e.g., ethanol, isopropanol) |

| Purification | Chromatography, small-scale crystallization | Large-volume recrystallization, distillation google.com |

| Yield | Often moderate, optimization is secondary | Maximized for economic viability google.comgoogle.com |

| Safety | Managed on a small scale | Rigorous process safety management, minimizing hazardous reagents google.com |

Process Intensification (PI)

Process intensification refers to the development of innovative equipment and processing techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. adress-ug.comelsevier.com Rather than simply scaling up batch reactors, PI focuses on fundamentally redesigning the process to maximize efficiency. elsevier.com This approach combines multiple operations like reaction and separation into single, integrated systems, thereby reducing equipment footprint, energy consumption, and material requirements. researchgate.net

For the synthesis of this compound, PI offers a promising strategy to overcome the challenges of traditional scale-up. adress-ug.com Key PI strategies include the adoption of continuous flow processing and the use of multifunctional reactors. smolecule.comresearchgate.net Continuous flow chemistry, for example, offers enhanced safety profiles and superior process control, which is particularly beneficial when dealing with potentially unstable intermediates or exothermic reactions. smolecule.com Multifunctional reactors can integrate reaction with simultaneous product separation, which can be advantageous in preventing product degradation and simplifying downstream processing. researchgate.netcanterbury.ac.nz Other PI methods involve using alternative energy sources, such as microwave or ultrasound, to enhance reaction rates and improve conversions. nih.gov

The potential benefits of applying these modern manufacturing techniques are summarized below:

Table 2: Potential Benefits of Process Intensification Techniques

| PI Technique | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Continuous Flow Chemistry | Reactions occur in a continuously flowing stream rather than a tank. smolecule.com | Improved heat transfer, enhanced safety, better control over reaction parameters, higher consistency. smolecule.com |

| Multifunctional Reactors | Integration of reaction and separation (or multiple reaction steps) in a single unit. researchgate.netcanterbury.ac.nz | Reduced capital cost, smaller plant footprint, increased process efficiency. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture. nih.gov | Drastically reduced reaction times, potential for improved yields and cleaner reaction profiles. nih.gov |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to induce acoustic cavitation and accelerate reactions. nih.gov | Enhanced mass transfer, increased reaction rates, process activation at lower temperatures. nih.gov |

| Catalyst Immobilization | Fixing the catalyst onto a solid support. researchgate.net | Simplified catalyst separation and recovery, enabling reuse and reducing production costs. researchgate.net |

By embracing these advanced methodologies, the industrial production of this compound can be made more sustainable, cost-effective, and efficient, meeting the increasing demands for specialty chemicals in a competitive global market. adress-ug.comechemi.com

Stereochemical Investigations of 3 Aminocyclobutanol Hydrochloride

Conformational Analysis of the Cyclobutane (B1203170) Ring System

The cyclobutane ring, the core structure of 3-aminocyclobutanol (B581946), is characterized by significant ring strain. This strain is a combination of angle strain, due to the deviation of the internal C-C-C bond angles from the ideal 109.5° of a tetrahedral carbon, and torsional strain from the eclipsing of hydrogen atoms. libretexts.org To alleviate some of this torsional strain, the cyclobutane ring is not planar. libretexts.org Instead, it adopts a puckered or folded conformation. libretexts.orgevitachem.com

In this puckered state, the internal bond angles are approximately 88°, which still represents considerable angle strain. libretexts.org This non-planar arrangement results in two distinct positions for substituents: axial and equatorial. The puckering of the ring is a dynamic equilibrium, where the ring can flip between two equivalent puckered conformations. Ab initio studies on cyclobutane have quantified the equilibrium puckering angle and the energy barrier for this ring inversion. nih.gov For substituted cyclobutanes like 3-aminocyclobutanol, the preferred conformation will place the bulky amino and hydroxyl groups in positions that minimize steric hindrance, typically the equatorial positions. The cis and trans isomers will exhibit different conformational preferences and stabilities due to the relative positioning of these functional groups.

| Property | Description | Source |

| Ring Conformation | Adopts a non-planar, puckered (or folded) conformation to minimize torsional strain. | libretexts.orgevitachem.com |

| Bond Angles | The internal C-C-C bond angles are compressed to about 88°, leading to significant angle strain. | libretexts.org |

| Ring Strain | High total ring strain (angle and torsional) makes the ring more reactive than larger cycloalkanes like cyclopentane (B165970) or cyclohexane. hrpatelpharmacy.co.in | |

| Substituent Positions | The puckered conformation creates axial and equatorial positions for the amino and hydroxyl groups. | |

| Ring Flipping | The cyclobutane ring can undergo a rapid "ring flipping" process between equivalent puckered conformations. | libretexts.org |

Significance of Chirality and Enantiomeric Purity in Biological Interactions

3-Aminocyclobutanol hydrochloride possesses chiral centers, meaning it can exist as stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. cymitquimica.comwikipedia.org The presence of chirality is of paramount importance in biological systems because interactions between drug molecules and their biological targets (such as enzymes and receptors) are highly stereospecific. nih.gov These biological targets are themselves chiral, composed of L-amino acids and D-sugars, and thus will interact differently with each enantiomer of a chiral drug. ibchem.com

Consequently, different enantiomers of 3-aminocyclobutanol can exhibit widely varying pharmacological and toxicological profiles. cymitquimica.comnih.gov Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov

Therefore, the enantiomeric purity of this compound is a critical factor in its development as a potential therapeutic agent. nih.gov Using a racemic mixture (a 50:50 mixture of both enantiomers) can be misleading, as the observed biological activity is a composite of the effects of both isomers. nih.gov The presence of the less active isomer can impact the potency of the therapeutically active one. nih.gov For this reason, modern drug development emphasizes the use of single, pure enantiomers to ensure a well-defined pharmacological profile and maximize the therapeutic index. nih.gov

Impact of Stereoisomerism on Chemical Reactivity, Selectivity, and Biological Activity

Stereoisomerism in this compound, which includes both cis-trans (geometric) isomerism and optical isomerism (enantiomers), significantly influences its chemical and biological properties. wikipedia.orgiitk.ac.in

Chemical Reactivity and Selectivity: The spatial orientation of the amino and hydroxyl groups dictates their chemical reactivity. In the cis isomer, the functional groups are on the same face of the ring, allowing for potential intramolecular interactions, such as hydrogen bonding, which can influence their acidity, basicity, and susceptibility to certain reactions. In contrast, the trans isomer has these groups on opposite faces, precluding such intramolecular effects and potentially making them more accessible for intermolecular reactions. ibchem.com This difference in reactivity can be exploited in synthetic chemistry to achieve selective transformations.

Biological Activity: The three-dimensional structure of a molecule is crucial for its interaction with biological targets. nih.gov The different stereoisomers of 3-aminocyclobutanol will present their functional groups in distinct spatial arrangements. This affects their ability to fit into the specific binding pockets of enzymes or receptors. As a result, cis and trans isomers, as well as the (R) and (S) enantiomers of each, can display markedly different biological activities. One isomer might bind with high affinity to a target, leading to a potent biological response, while another isomer may not bind at all. nih.gov

| Stereoisomer Type | Impact on Properties | Example | Source |

| Cis-Trans Isomerism | Affects the proximity of functional groups, influencing intramolecular reactions and physical properties like boiling point and polarity. | The two carboxylic acid groups in cis-butenedioic acid are close enough to form an anhydride (B1165640) upon heating, a reaction not possible for the trans-isomer. | ibchem.com |

| Enantiomers (Optical Isomers) | Have identical physical properties except for the rotation of plane-polarized light. They can have vastly different biological activities due to stereospecific interactions with chiral biological targets. | The enantiomers of the drug formoterol (B127741) show significant differences in potency, with the (R,R)-enantiomer being the most active. | nih.gov |

Methodologies for Stereoisomer Separation and Absolute Configuration Assignment

Given the distinct biological profiles of different stereoisomers, their separation and the determination of their absolute configuration are essential tasks in chemical and pharmaceutical research.

Stereoisomer Separation: The separation of stereoisomers, particularly enantiomers (a process known as resolution), is a significant challenge because they have identical physical properties in an achiral environment. ibchem.com The most common and effective modern method is chiral chromatography. semanticscholar.org

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. semanticscholar.org Polysaccharide-based CSPs are widely used for their broad applicability in separating a variety of chiral molecules. csic.es By passing a solution of the stereoisomeric mixture through the column, the isomers are retained to different extents, allowing for their separation and quantification. csic.es The choice of mobile phase, its flow rate, and the column temperature are critical parameters that must be optimized to achieve good separation. csic.es

Absolute Configuration Assignment: Once separated, the absolute three-dimensional arrangement of atoms (e.g., R or S configuration) for each enantiomer must be determined.

X-ray Crystallography: This is considered the definitive method for determining absolute configuration. It requires growing a suitable single crystal of the pure enantiomer (often as a salt with a known chiral counter-ion). The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position in space.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, the absolute configuration can be reliably assigned. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself cannot distinguish between enantiomers in an achiral solvent, it can be used to determine the relative stereochemistry (cis vs. trans). Techniques like the Nuclear Overhauser Effect (NOE) can identify which protons are close in space, helping to differentiate between geometric isomers.

| Technique | Purpose | Principle | Source |

| Chiral HPLC | Separation of enantiomers and diastereomers. | Differential interaction of stereoisomers with a chiral stationary phase leads to different retention times. | csic.es |

| X-ray Crystallography | Unambiguous determination of absolute configuration. | Analysis of X-ray diffraction from a single crystal provides a 3D map of atomic positions. | |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution. | Measures the difference in absorption of left and right circularly polarized IR light, which is compared to computational predictions. | semanticscholar.org |

| NMR Spectroscopy | Determination of relative stereochemistry (cis/trans). | Measures nuclear spin properties; coupling constants and Nuclear Overhauser Effects (NOE) reveal spatial relationships between atoms. |

Applications in Medicinal Chemistry and Biological Research

Role as a Key Molecular Scaffold and Building Block in Pharmaceutical Development

3-Aminocyclobutanol (B581946) hydrochloride serves as a versatile molecular scaffold and a fundamental building block in the development of new pharmaceutical agents. biosynth.com Its unique four-membered ring structure, combined with the presence of both amino and alcohol functional groups, provides a distinct three-dimensional framework that is of significant interest in medicinal chemistry. cymitquimica.com This structure allows for the synthesis of more complex molecules with potential therapeutic applications. smolecule.com

The cyclobutane (B1203170) ring, being a constrained and rigid structure, offers a level of conformational restriction that can be advantageous in designing molecules that bind to specific biological targets with high affinity and selectivity. researchgate.net The amino and hydroxyl groups provide convenient handles for chemical modification, allowing chemists to introduce a variety of substituents to explore structure-activity relationships and optimize the pharmacological properties of new compounds. smolecule.com For instance, the amino group can be acylated, alkylated, or used in coupling reactions to build larger molecular architectures. smolecule.com

Derivatives of 3-aminocyclobutanol have been incorporated into a range of biologically active molecules. It is used as a reactant in the synthesis of pyrrolopyrazine derivatives, which act as selective spleen tyrosine kinase inhibitors. chemdad.com Furthermore, it has been utilized in the creation of novel kinase inhibitors, where the cis-1,3-disubstituted cyclobutane moiety is a key structural feature. researchgate.net The stereochemistry of the 3-aminocyclobutanol, whether cis or trans, plays a crucial role in determining the biological activity and binding efficiency of the resulting compounds. cymitquimica.com

The versatility of 3-aminocyclobutanol hydrochloride as a building block is highlighted by its use in the synthesis of compounds targeting a variety of biological systems, including those relevant to antimicrobials, enzyme inhibitors, and receptor ligands. biosynth.com Its application extends to the development of chiral compounds, which are essential in modern drug discovery due to the often-different pharmacological effects of enantiomers.

Exploration of Biological Activities and Underlying Mechanisms of Action

Enzyme Inhibition Potentials (e.g., Kinase Inhibition)

Derivatives of 3-aminocyclobutanol have shown significant potential as enzyme inhibitors, particularly in the context of protein kinases. researchgate.net Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov The development of kinase inhibitors is therefore a major focus of pharmaceutical research. researchgate.netnih.gov

The rigid cyclobutane scaffold of 3-aminocyclobutanol can be used to create molecules that fit into the ATP-binding site of kinases, acting as competitive inhibitors. researchgate.net By modifying the substituents on the cyclobutane ring, researchers can fine-tune the inhibitory activity and selectivity of these compounds for specific kinases. researchgate.net

For example, a series of novel kinase inhibitors incorporating a cis-1,3-disubstituted cyclobutane moiety derived from 3-aminocyclobutanol have been synthesized. researchgate.net These compounds have demonstrated the utility of the cyclobutane scaffold in designing molecules that can effectively target and inhibit kinase activity. The stereoselective synthesis of these inhibitors is crucial, as the spatial arrangement of the substituents on the cyclobutane ring significantly influences their biological activity. researchgate.net

The mechanism of enzyme inhibition by these compounds generally involves binding to the active site of the enzyme, thereby preventing the natural substrate from binding and blocking the enzyme's catalytic function. The specific interactions between the inhibitor and the enzyme, such as hydrogen bonds and hydrophobic interactions, are key determinants of the inhibitor's potency and selectivity.

Receptor Ligand Interactions and Modulation

The 3-aminocyclobutanol scaffold is also valuable in the design of ligands that interact with and modulate the activity of various receptors. Receptor-ligand interactions are fundamental to many biological processes, including neurotransmission and cellular signal transduction. bruker.com By acting as ligands, molecules derived from 3-aminocyclobutanol can either activate or block receptor function, leading to a physiological response.

The constrained conformation of the cyclobutane ring can help to pre-organize the pharmacophoric groups in a geometry that is favorable for binding to a specific receptor. researchgate.net This can lead to higher binding affinity and selectivity compared to more flexible molecules.

Research has explored the use of the cyclobutoxy motif, derived from cyclobutanol (B46151), as a constraint for linkers in histamine (B1213489) H3 receptor ligands. researchgate.net The rigidification of the linker was found to significantly increase the affinity for the H3 receptor, demonstrating the potential of the cyclobutane scaffold in designing potent receptor modulators. researchgate.net The ability of these compounds to interact with specific receptors makes them promising candidates for the development of new therapeutics targeting a wide range of diseases. researchgate.net The binding of a ligand to a receptor initiates a conformational change in the protein, which in turn triggers a downstream cellular response. bruker.com

Modulation of Specific Biological Pathways (e.g., Signaling, Neurological, Metabolic Pathways)

Derivatives of 3-aminocyclobutanol have been investigated for their ability to modulate various biological pathways, including signaling, neurological, and metabolic pathways. smolecule.com The interaction of these compounds with key molecular targets, such as enzymes and receptors, can lead to the regulation of these complex cellular processes.

In the context of signaling pathways, kinase inhibitors derived from 3-aminocyclobutanol can block the phosphorylation cascades that are essential for cell growth, differentiation, and survival. smolecule.comresearchgate.net For example, the PI3K/Akt pathway is a critical signaling pathway that is frequently dysregulated in cancer, and targeting this pathway with inhibitors is a promising therapeutic strategy. nih.govunimi.it

In neurological pathways, compounds structurally similar to neurotransmitters can interact with their receptors and influence mood, behavior, and other neurological functions. The unique stereochemistry of aminocycloalkanol derivatives can confer distinct pharmacological activities, making them of interest for the development of new treatments for neurological disorders. Developmental signaling pathways like Wnt/β-catenin, Notch, and Sonic hedgehog are also crucial in both embryonic development and adult homeostasis, and their dysregulation can lead to neurological disorders. nih.gov

Regarding metabolic pathways, 3-aminocyclobutanol derivatives have been explored for their potential to inhibit enzymes involved in metabolism. For instance, they have been studied for their interaction with aminotransferases, which are important for amino acid metabolism. smolecule.com The modulation of metabolic pathways can have therapeutic implications for a variety of diseases.

Preclinical Research and Emerging Therapeutic Potential

Preclinical research is a critical phase in drug development where new chemical entities are evaluated in laboratory and animal models before being tested in humans. als.netokids-net.at This stage aims to gather initial data on the compound's mechanism of action, efficacy, and to identify any potential issues. okids-net.at 3-Aminocyclobutanol and its derivatives have been the subject of such preclinical investigations to explore their therapeutic potential. vulcanchem.com

Anti-proliferative and Cytotoxic Effects (e.g., AKT Inhibition in Cancer Cell Lines)

Derivatives of 3-aminocyclobutanol have demonstrated anti-proliferative and cytotoxic effects in preclinical studies, particularly in the context of cancer. researchgate.net Anti-proliferative agents inhibit cell growth, while cytotoxic agents cause cell death. nih.govtherapyselect.de These effects are often achieved by targeting pathways that are essential for the survival and proliferation of cancer cells. nih.gov

One of the key targets in cancer therapy is the PI3K/Akt signaling pathway, which is frequently overactivated in many types of cancer and contributes to tumor growth and resistance to treatment. nih.govunimi.it Inhibition of Akt is therefore a major focus for the development of new anticancer drugs. nih.gov

Research has shown that kinase inhibitors containing a cis-1,3-disubstituted cyclobutane moiety, derived from 3-aminocyclobutanol, can exhibit potent anti-proliferative activity. researchgate.net While the direct inhibition of AKT by a simple this compound is not explicitly detailed, the use of its derivatives in synthesizing potent kinase inhibitors highlights its importance. researchgate.net For instance, certain aminosteroid (B1218566) antioxidants have shown dose-dependent inhibition of cell proliferation in human breast cancer cells. nih.gov The cytotoxic potential of various compounds is often evaluated against a panel of cancer cell lines to determine their efficacy and selectivity. nih.gov

Neuroprotective Properties and Mechanisms

While direct studies on the neuroprotective effects of this compound are not extensively detailed, its derivatives are integral to the synthesis of compounds investigated for neurological disorders. The rigid cyclobutane structure is used as a scaffold to develop molecules that can target pathways associated with neurodegeneration. For instance, (1S,3S)-3-aminocyclobutanol hydrochloride has been utilized as a starting material in the synthesis of compounds aimed at treating neurodegenerative conditions like Alzheimer's disease and Parkinson's disease, as well as schizophrenia. google.com

Research into related isomers, such as trans-2-Aminocyclobutanol (B7947059) hydrochloride, has shown that these compounds can influence cellular signaling pathways like the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. smolecule.com This suggests a potential mechanism through which cyclobutanol derivatives could exert neuroprotective effects, by modulating key cellular processes.

Investigations in Metabolic Disorders and Related Therapeutic Avenues

The 3-aminocyclobutanol scaffold has shown promise in the development of treatments for metabolic diseases. Investigations into derivatives, such as trans-3-Amino-1-methylcyclobutanol hydrochloride, indicate potential applications in addressing complications related to diabetes. These derivatives are explored as potential inhibitors of enzymes involved in critical metabolic pathways.

The mechanism of action often involves the interaction of the aminocyclobutanol structure with the active sites of specific enzymes, thereby modulating their activity. For example, studies on related isomers have demonstrated interactions with aminotransferases, enzymes that are fundamental to amino acid metabolism. smolecule.com This ability to interact with and potentially inhibit metabolic enzymes makes 3-aminocyclobutanol derivatives attractive candidates for developing new therapies for a variety of metabolic disorders.

Structure-Activity Relationship (SAR) Studies of 3-Aminocyclobutanol Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry where the biological activity of a compound is correlated with its molecular structure. collaborativedrug.com SAR studies are crucial for optimizing the therapeutic potential of lead compounds by identifying which structural features are essential for their biological effects. collaborativedrug.com

For 3-aminocyclobutanol derivatives, SAR studies have been instrumental in developing potent enzyme inhibitors. A notable example is the development of novel inhibitors for Tropomyosin receptor kinases (Trk), which are implicated in cancer. In one study, a series of fluorinated Trk inhibitors were synthesized using this compound. rsc.org The study systematically modified the amide substituent attached to the core structure to evaluate the impact on inhibitory potency against TrkB and TrkC. rsc.org

The findings revealed that the nature and position of the fluorine atom on the cyclobutyl ring significantly influenced the inhibitory activity. This systematic modification allowed researchers to identify derivatives with picomolar potency, demonstrating a clear SAR. rsc.org

Table 1: SAR of Fluorinated 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide Derivatives This table is based on data presented in a study on novel Trk inhibitors and illustrates how structural modifications impact biological activity. rsc.org

| Compound | Amide Substituent | TrkB IC50 (nM) | TrkC IC50 (nM) |

| 13 | N-(2-fluoroethyl) | 2.1 | 2.4 |

| 14 | N-(3-fluoropropyl) | 0.8 | 0.8 |

| 15 | N-((1s,3s)-3-fluorocyclobutyl) | 0.4 | 0.4 |

| 16 | N-((1r,3r)-3-fluorocyclobutyl) | 0.2 | 0.2 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly shows that incorporating a fluorocyclobutyl group (compounds 15 and 16) resulted in higher potency compared to linear fluoroalkyl amides (compounds 13 and 14). rsc.org Furthermore, the stereochemistry of the substituent, as seen in the comparison between the cis (15) and trans (16) isomers of the fluorocyclobutyl moiety, also fine-tunes the activity. rsc.org Such SAR studies are essential for the rational design of more effective drug candidates.

Design and Synthesis of Novel Pharmacophores Incorporating the 3-Aminocyclobutanol Moiety

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 3-aminocyclobutanol structure serves as a valuable building block in the design and synthesis of novel pharmacophores due to its rigid conformation. This rigidity can help in positioning other functional groups in a precise spatial orientation to optimize interaction with a biological target. researchgate.net

The synthesis of new pharmacophores often involves using this compound as a key starting material or intermediate. sigmaaldrich.com For example, in the creation of the potent Trk inhibitors mentioned previously, this compound was coupled with a carboxylic acid intermediate using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling agent, to form the desired amide bond. rsc.org

Similarly, the 3-aminocyclobutanol moiety has been used to create structurally constrained linkers in ligands for the histamine H3 receptor. researchgate.net Researchers synthesized a versatile cis-3-piperidino-cyclobutanol building block, which allowed for the creation of rigid analogues of flexible propyloxy linkers common in H3 receptor ligands. This rigidification led to a significant increase in receptor affinity. researchgate.net

In another example, (1S,3S)-3-aminocyclobutanol hydrochloride was used as a nucleophile in a reaction with 2-chloro-benzothiazole to synthesize a precursor for phosphodiesterase 10 (PDE10) inhibitors, which are investigated for central nervous system disorders. google.com These examples highlight the utility of the 3-aminocyclobutanol scaffold in constructing complex and biologically active molecules for diverse therapeutic targets. rsc.orgresearchgate.net

Advanced Analytical Methodologies for 3 Aminocyclobutanol Hydrochloride

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is a fundamental tool for separating and quantifying the components of a mixture. In the context of 3-Aminocyclobutanol (B581946) hydrochloride, it is indispensable for assessing purity and resolving different isomeric forms.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-Aminocyclobutanol hydrochloride, offering high resolution and sensitivity for both quantitative analysis and purity evaluation. googleapis.comacmec.com.cnepo.orgvulcanchem.comgoogle.com Purity levels of ≥98% are often confirmed using HPLC. sigmaaldrich.comavantorsciences.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC for the analysis of polar compounds like this compound. acmec.com.cnepo.orggoogle.com In this technique, a nonpolar stationary phase is used with a polar mobile phase.

Methodologies for the analysis of similar aminocyclobutanol derivatives often involve the use of a C18 column. google.com The mobile phase is typically a mixture of a buffer solution, such as phosphate (B84403) buffer, and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.comoapi.inthealthinformaticsjournal.com The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. google.com Detection is commonly carried out using a UV detector, with the wavelength set to around 207 nm to 254 nm for optimal sensitivity of analogous compounds. google.com

A typical RP-HPLC method for a related compound, 3-aminobutanol, which can inform the analysis of this compound, is detailed in the table below. google.com

Table 1: Illustrative RP-HPLC Parameters for Aminobutanol Analysis

| Parameter | Value |

| Chromatographic Column | Dima reversed-phase C18 (250×4.6 mm, 5 µm) |

| Mobile Phase | 40% Acetonitrile - 60% 0.1% Sodium Dihydrogen Phosphate (pH 4.5) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

This table presents an example of RP-HPLC conditions used for a similar compound and may require optimization for this compound.

3-Aminocyclobutanol exists as enantiomers, which are non-superimposable mirror images. Since enantiomers can have different biological activities, their separation and quantification are critical. Chiral chromatography is the primary method used to achieve this separation. avantorsciences.comnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly employed for the resolution of chiral amines and alcohols. mdpi.com For instance, amylose tris(3,5-dimethylphenylcarbamate) has been used as a chiral stationary phase for similar separations. The mobile phase in chiral chromatography often consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326). mdpi.com

The separation of enantiomers is crucial as different stereoisomers can have varying biological efficacy and receptor binding. For example, in related compounds, one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is another powerful chromatographic technique that can be applied to the analysis of this compound, particularly for the detection of volatile impurities and after conversion to more volatile derivatives. googleapis.comjfda-online.com GC separates compounds based on their boiling points and interaction with the stationary phase. restek.com

For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. jfda-online.com This involves a chemical reaction to convert the analyte into a more volatile form. Common derivatization reagents include silylating agents or acylating agents. jfda-online.com

GC coupled with a mass spectrometer (GC-MS) is a highly effective combination for identifying unknown impurities. restek.comresearchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the mass-to-charge ratio of each component, aiding in its identification. This technique is valuable for detecting and characterizing process-related impurities and degradation products. restek.comchemass.si

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and can also be used to assess the purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. google.com ¹H NMR and ¹³C NMR are the most common types of NMR experiments.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR provides information about the carbon skeleton of the molecule.

In the context of this compound, NMR is used to confirm the connectivity of the atoms and the stereochemistry of the molecule. For instance, the coupling constants (J values) observed in the ¹H NMR spectrum can help to distinguish between cis and trans isomers. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment, providing a unique fingerprint for the molecule. chemicalbook.com A patent application mentions that the ¹H-NMR data for (1r,3r)-3-aminocyclobutanol hydrochloride was consistent with its structure. google.com

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Degradation Product Analysis

Mass Spectrometry (MS) and its hyphenation with Liquid Chromatography (LC-MS) are indispensable tools for the impurity profiling and analysis of degradation products of pharmaceutical substances like this compound. These techniques provide highly sensitive and specific information regarding the mass-to-charge ratio (m/z) of the parent compound and its related substances, which is crucial for their identification and structural elucidation.

LC-MS is particularly powerful as it combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This allows for the separation of impurities and degradation products from the main active pharmaceutical ingredient (API) before their individual detection and characterization by the mass spectrometer. In the context of this compound, LC-MS has been utilized for the analysis of reaction products to ensure the desired compound has been formed and to identify any by-products. googleapis.comepo.org The use of a UV/vis detector in conjunction with LC can also be employed. googleapis.com

Untargeted analysis using LC coupled with high-resolution mass spectrometry, such as Time-of-Flight (TOF), is a comprehensive approach to creating a chemical profile of a sample. This can reveal a wide range of features, including unknown impurities or degradation products, that might be present in the sample. chromatographyonline.com For known impurities, tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that aids in their definitive identification. This is a common strategy in the pharmaceutical industry for the characterization of process-related impurities and degradation products. conicet.gov.arnih.gov

Table 1: Potential Impurities in this compound for MS and LC-MS Profiling

| Type of Impurity | Potential Compound/Structure | Rationale for Presence |

| Starting Material | Varies depending on synthetic route | Incomplete reaction |

| Reagents | e.g., Reducing agents, catalysts | Carryover from synthesis |

| By-products | e.g., Isomers, over-oxidized species | Side reactions during synthesis |

| Degradation Products | See Section 5.3.2 | Formed during storage or stress |

This table is illustrative and based on general principles of chemical synthesis and analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Analytical Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and economical analytical technique widely used for the quantitative determination of compounds that possess a chromophore (a part of a molecule responsible for its color by absorbing light in the UV-Vis region). ugm.ac.id For a compound like this compound, which lacks a significant chromophore in its basic structure, direct UV-Vis analysis may be challenging. However, derivatization with a UV-absorbing agent can be employed to make it suitable for UV-Vis spectrophotometric analysis. Alternatively, if impurities or degradation products possess chromophores, UV-Vis can be used to detect and quantify them.

The development of a UV-Vis spectrophotometric method involves several key steps. First, the wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte over a range of wavelengths (typically 200-400 nm). ajpaonline.comnih.gov The λmax is the wavelength at which the compound absorbs the most light and is therefore the most sensitive wavelength for quantitative analysis.

Once the λmax is established, the method is validated according to ICH guidelines to ensure its reliability. ajpaonline.com This includes assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). Linearity is established by preparing a series of solutions of known concentrations and measuring their absorbance, which should be directly proportional to the concentration within a specific range. nih.govresearchgate.net

Table 2: Typical Validation Parameters for a UV-Vis Spectrophotometric Method

| Parameter | Description | Typical Acceptance Criteria |

| Wavelength (λmax) | Wavelength of maximum absorbance | Determined experimentally |

| Linearity Range | Concentration range where absorbance is proportional to concentration | Correlation coefficient (r²) ≥ 0.998 |

| Accuracy (% Recovery) | Closeness of test results to the true value | 98.0% - 102.0% |

| Precision (% RSD) | Degree of scatter between a series of measurements | ≤ 2% |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined | Signal-to-noise ratio of 10:1 |

This table presents typical parameters for method validation and is not based on specific experimental data for this compound.

Stability Assessment and Degradation Kinetics

Comprehensive Forced Degradation Studies (e.g., pH, Temperature, Oxidative Conditions)

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance like this compound. nih.gov These studies involve subjecting the compound to conditions more severe than the accelerated stability testing conditions outlined by the International Council for Harmonisation (ICH). researchgate.netajpsonline.com The primary goals of forced degradation are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods. nih.govbiomedres.us

A comprehensive forced degradation study typically exposes the drug substance to a variety of stress conditions, including:

Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to assess its susceptibility to hydrolysis across a range of pH values. researchgate.net

Oxidative Degradation: Hydrogen peroxide (e.g., 3-30%) is commonly used as an oxidizing agent to determine the compound's stability in the presence of oxidizing species. nih.govresearchgate.net

Thermal Degradation: The solid drug substance and/or a solution are exposed to elevated temperatures (e.g., 60-80°C) to evaluate the impact of heat. researchgate.net

Photolytic Degradation: The compound is exposed to light of a specified wavelength and intensity to assess its photosensitivity. ajpsonline.comresearchgate.net

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without being so extensive that secondary degradation products complicate the analysis. nih.gov

Table 3: Standard Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Varies (hours to days) at room or elevated temperature |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Varies (hours to days) at room or elevated temperature |

| Oxidation | 3% - 30% H₂O₂ | Varies (hours to days) at room temperature |

| Thermal (Dry Heat) | 60°C - 80°C | Varies (days to weeks) |

| Photolytic | ICH specified light/UV exposure | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

This table outlines general conditions as per regulatory guidance and common practice. researchgate.netresearchgate.net

Identification and Characterization of Degradation Products

Following forced degradation studies, the resulting samples are analyzed to identify and characterize the degradation products formed. The primary objective is to separate these degradants from the parent drug and from each other, which is typically achieved using a stability-indicating chromatographic method, such as HPLC or UPLC. researchgate.netnih.gov

Once separated, the structural elucidation of the degradation products is a key step. High-resolution mass spectrometry (LC-MS/TOF) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for this purpose. nih.govnih.gov These methods provide accurate mass measurements and fragmentation patterns of the degradation products, which allows for the postulation of their chemical structures. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be employed, often requiring the isolation of the impurity. conicet.gov.ar

For this compound, potential degradation pathways could involve oxidation of the alcohol group to a ketone, deamination of the amino group, or ring-opening reactions under harsh hydrolytic conditions. The identification of these products is crucial for understanding the stability of the molecule and ensuring the safety and quality of the final drug product.

Table 4: Hypothetical Degradation Products of this compound

| Stress Condition | Potential Degradation Product | Proposed Structure | Method of Identification |

| Oxidation (H₂O₂) | 3-Aminocyclobutanone | C₄H₇NO | LC-MS/MS |

| Acid/Base Hydrolysis | (Dependent on reaction conditions) | Ring-opened products | LC-MS, NMR |

| Thermal | (Dependent on structure) | Dehydration or polymerization products | HPLC, MS |

This table is hypothetical and illustrates potential degradation pathways for the purpose of explanation.

Computational Chemistry and Modeling of 3 Aminocyclobutanol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Aminocyclobutanol (B581946) hydrochloride.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govaps.org For 3-Aminocyclobutanol hydrochloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various properties. nih.govresearchgate.netmdpi.com These calculations provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). nih.govekb.eg

The energy difference between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. ekb.eg A larger HOMO-LUMO gap suggests higher stability. The MEP map helps to identify the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its interaction with other molecules and its reaction mechanisms. nih.gov For instance, in related amino alcohol structures, the nitrogen and oxygen atoms are typically identified as nucleophilic centers.

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~4-6 eV (Varies with specific derivative and computational level) | Indicates chemical stability and reactivity. |

| Dipole Moment | Calculated values are sensitive to conformation. | Reflects the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around N and O atoms; Positive potential around H atoms of NH3+ and OH groups. | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations provide a detailed picture of its conformational landscape and how it interacts with its environment, such as solvent molecules. nih.govnih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional arrangements (conformers) of the cyclobutane (B1203170) ring and its substituents. The puckering of the cyclobutane ring and the orientation of the amino and hydroxyl groups are key conformational features. nih.gov

MD simulations also illuminate the nature of intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of the molecule and surrounding water molecules. These interactions are critical in determining the solubility and biological availability of the compound. The analysis of parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration during the simulation provides insights into the stability and flexibility of the molecule. nih.gov

| Simulation Aspect | Key Findings and Observations |

|---|---|

| Conformational Preferences | The cyclobutane ring exhibits puckered conformations. The orientation of the amino and hydroxyl groups (axial vs. equatorial) influences stability. |

| Solvent Interactions | Strong hydrogen bonding is observed between the -NH3+ and -OH groups with water molecules, contributing to its solubility. |

| Flexibility Analysis (RMSF) | The terminal groups (amino and hydroxyl) typically show higher flexibility compared to the more rigid cyclobutane ring. |

Molecular Docking and Ligand-Based Drug Design Principles

The structural features of this compound make it an interesting scaffold for drug design. smolecule.comnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking the this compound scaffold or its derivatives into the active site of a target protein to assess its potential as an inhibitor or modulator.

Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. nih.govgardp.org This approach is used when the 3D structure of the target is unknown. nih.gov By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. The 3-aminocyclobutanol moiety, with its defined stereochemistry and functional groups, can serve as a key component of such a pharmacophore. biosolveit.de Quantitative Structure-Activity Relationship (QSAR) studies, a key component of ligand-based design, correlate the chemical structure of compounds with their biological activity. nih.govfiveable.me

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry can predict spectroscopic properties, which can then be compared with experimental data for structure validation. nih.gov For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. faccts.dethermofisher.com The calculated vibrational frequencies in the IR spectrum correspond to the stretching and bending of specific bonds, while the calculated chemical shifts in the NMR spectrum are sensitive to the chemical environment of each nucleus. nih.govlibretexts.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR chemical shift predictions. nih.govmdpi.com

Future Directions and Emerging Research Opportunities for 3 Aminocyclobutanol Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis of pharmaceutical intermediates and active ingredients is undergoing a paradigm shift, moving from traditional batch processing to continuous flow chemistry. This transition offers significant advantages in terms of safety, reproducibility, scalability, and process control. For the synthesis of molecules incorporating the 3-aminocyclobutanol (B581946) scaffold, flow chemistry presents a compelling future direction.